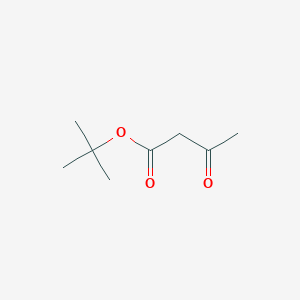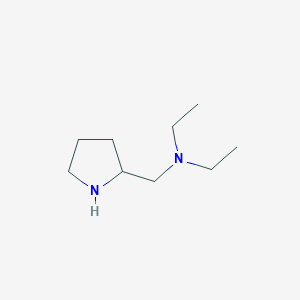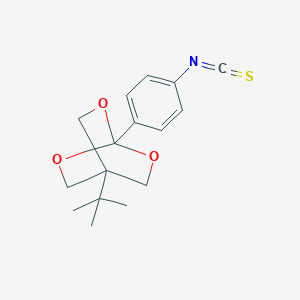
Monomyristin
Overview
Description
Monomyristin is a monoacylglyceride . It is also known as 1-monomyristin, 1-monomyristoylglycerol, 1-Monomyristoyl-rac-glycerol, 1-Monotetradecanoyl-rac-glycerol, 1-Myristoyl-rac-glycerol, 2,3-Dihydroxypropyl myristate, and 2,3-Dihydroxypropyl tetradecanoate . It has been found to show high antibacterial and antifungal activities .
Molecular Structure Analysis
Monomyristin has a molecular formula of C17H34O4 . Its average mass is 302.449 Da and its monoisotopic mass is 302.245697 Da .
Physical And Chemical Properties Analysis
Monomyristin has a density of 1.0±0.1 g/cm3, a boiling point of 424.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . Its enthalpy of vaporization is 78.5±6.0 kJ/mol and its flash point is 141.3±16.7 °C . It has a molar refractivity of 85.6±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 308.0±3.0 cm3 .
Scientific Research Applications
Antibacterial Agent
Monomyristin has been evaluated for its potential as an antibacterial agent . It has shown high antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans , which are significant in the context of food safety and medical infections . The compound’s effectiveness against these bacteria suggests its use in developing new antibacterial treatments.
Antifungal Applications
Research indicates that Monomyristin exhibits antifungal activity , particularly against Candida albicans . This yeast is commonly associated with infections in humans, making Monomyristin a candidate for antifungal drug development, especially for treating candidiasis.
Food Industry
In the food industry, Monomyristin could be used as a preservative due to its antimicrobial properties. It can help in extending the shelf life of food products by inhibiting the growth of harmful microorganisms .
Pharmaceutical Formulations
Monomyristin can be incorporated into pharmaceutical formulations as an excipient or active ingredient due to its bioactive properties. Its ability to interact with microbial cell membranes makes it a valuable compound in creating more effective pharmaceuticals .
Nanoparticle Surface Modification
The compound has been explored for its role in the formulation of nanoparticles with controlled surface properties . These nanoparticles can be used for targeted drug delivery systems, enhancing the efficacy of therapeutic agents.
Synthesis of Derivatives
Monomyristin serves as a precursor in the synthesis of derivatives that have enhanced or specific bioactive properties. These derivatives can be tailored for various applications, including as potential antibacterial and antifungal agents .
Organic Chemistry Research
In organic chemistry, Monomyristin is used to study reaction mechanisms and synthesis pathways . Its structure allows for the exploration of esterification reactions and the effects of acyl position on biological activity .
Biocompatible Materials
Due to its biocompatibility, Monomyristin and its derivatives are being investigated for use in biocompatible materials . These materials have potential applications in medical devices and implants that require compatibility with biological tissues .
Mechanism of Action
Target of Action
Monomyristin, also known as 1-Monomyristin, has been found to exhibit significant antibacterial and antifungal activities . The primary targets of Monomyristin are various harmful microorganisms, including Staphylococcus aureus , Aggregatibacter actinomycetemcomitans , Candida albicans , and Escherichia coli .
Mode of Action
Monomyristin interacts with these microorganisms, leading to their inactivation .
Biochemical Pathways
The biochemical pathways affected by Monomyristin are primarily related to the survival and proliferation of the targeted microorganisms . By inhibiting these pathways, Monomyristin disrupts the growth and reproduction of these harmful organisms, thereby exerting its antibacterial and antifungal effects .
Pharmacokinetics
Like other monoacylglycerols, monomyristin is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the bioavailability of Monomyristin, influencing its efficacy as an antibacterial and antifungal agent.
Result of Action
The primary result of Monomyristin’s action is the inhibition of the growth and reproduction of harmful microorganisms . This leads to a decrease in the population of these organisms, thereby mitigating the infections they cause .
Action Environment
The efficacy and stability of Monomyristin can be influenced by various environmental factors. For instance, the presence of proteins and colloidal particles has been found to increase the resistance of bacteria to heat treatment, which could potentially affect the antibacterial activity of Monomyristin . Additionally, changes in pH and temperature can also impact the activity of Monomyristin .
Safety and Hazards
In case of skin contact with Monomyristin, contaminated clothing should be taken off immediately and the skin should be rinsed with water . If inhaled, the victim should be moved into fresh air . If swallowed, the victim should drink water (two glasses at most) and a doctor should be consulted immediately .
properties
IUPAC Name |
2,3-dihydroxypropyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBSHORRWZKAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042454 | |
| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl tetradecanoate | |
CAS RN |
589-68-4, 27214-38-6, 75685-84-6 | |
| Record name | 1-Monomyristin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monomyristin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol monomyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ2192F1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)









